2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine
Description
2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine is a fluorinated phenethylamine derivative characterized by a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring, attached to an ethylamine backbone. Key properties include:
- Molecular Formula: C₉H₉F₄N
- Molar Mass: 207.17 g/mol
- Density: 1.265 g/cm³
- Boiling Point: 197°C
- pKa: 9.30 ± 0.10 (predicted) .
It is primarily utilized in research contexts, including medicinal chemistry and neuroscience, due to its structural resemblance to psychoactive phenethylamines .
Properties
Molecular Formula |
C9H9F4N |
|---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3-4,14H2 |
InChI Key |
OWVJINCYEZPRBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-(trifluoromethyl)benzaldehyde.
Reduction: The benzaldehyde is reduced to 2-fluoro-5-(trifluoromethyl)benzyl alcohol using a reducing agent such as sodium borohydride.
Conversion to Bromide: The benzyl alcohol is then converted to 2-fluoro-5-(trifluoromethyl)benzyl bromide using phosphorus tribromide.
Amination: Finally, the benzyl bromide is reacted with ammonia or an amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
Pharmaceutical Applications
Overview
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, especially those targeting neurological and psychiatric disorders. Its unique electronic properties, influenced by the fluorine and trifluoromethyl groups, enhance its interaction with biological systems.
Key Studies and Findings
- Neurological Disorders : Research indicates that 2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine may modulate neurotransmitter systems, making it a candidate for developing treatments for conditions such as depression and anxiety.
- Mechanism of Action : The compound interacts with specific receptors and enzymes, influencing biochemical pathways related to neurotransmission and inflammation.
Materials Science
Overview
In materials science, this compound is utilized for developing advanced materials that exhibit unique electronic and optical properties due to the presence of fluorine atoms.
Applications
- Polymers and Coatings : The compound enhances the durability and resistance of materials against environmental factors, making it valuable in creating high-performance coatings .
- Electronic Devices : Its electronic properties are being explored for applications in organic electronics, where it could improve the performance of devices such as organic light-emitting diodes (OLEDs).
Chemical Biology
Overview
As a building block in chemical biology research, this compound is instrumental in synthesizing bioactive molecules that can be used to study biological processes.
Research Applications
- Receptor Interactions : Studies focus on how this compound interacts with various biological targets, aiding scientists in understanding cellular mechanisms and drug actions.
- Signal Pathways : It has been shown to influence signaling pathways related to cell proliferation and inflammation, which are crucial for developing new therapeutic strategies.
Agrochemicals
Overview
The compound plays a role in the synthesis of agrochemicals, including herbicides and insecticides. Its ability to interact with biological targets enhances the efficacy of crop protection products.
Key Insights
- Crop Protection Products : The unique chemical structure allows for improved activity against pests and diseases, contributing to more effective agricultural practices .
- Environmental Impact Studies : Research is ongoing to evaluate the environmental effects of using this compound in agrochemical formulations.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Positional Isomerism and Electronic Effects
- Fluorine and CF₃ Positioning: The target compound’s 2-F/5-CF₃ arrangement creates a unique electronic profile.
- 3-CF₃ Isomer : The absence of fluorine in 2-(3-(CF₃)phenyl)ethanamine increases electron density at the phenyl ring, which may enhance interactions with hydrophobic binding pockets in enzymes or receptors .
Functional Group Modifications
- Methoxy groups enhance serotonin receptor binding, whereas the target compound’s lack of these groups may reduce hallucinogenic effects.
- Acetic Acid Derivative : Replacement of the amine with a carboxylic acid (2-(2-Fluoro-5-CF₃-phenyl)acetic acid ) shifts its application to synthetic intermediates, such as in the preparation of kinase inhibitors .
Metabolic and Pharmacokinetic Considerations
- Benzodioxole Analogs : Compounds like 2-(2,2-difluoro-benzo[1,3]dioxol-5-yl)ethylamine exhibit prolonged metabolic stability due to the benzodioxole ring’s resistance to oxidative degradation, unlike the target compound’s fluorophenyl group .
Biological Activity
2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine, also known as (S)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine, is a chiral amine that has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This compound features a fluorine atom and a trifluoromethyl group on its aromatic ring, which significantly influences its electronic properties and interactions with biological systems.
Molecular Characteristics
- Molecular Formula : C9H9F4N
- Molecular Weight : Approximately 207.17 g/mol
- Structural Features : The presence of electronegative fluorine atoms enhances the compound's reactivity and ability to interact with various biological targets, including enzymes and receptors.
Research indicates that this compound may modulate the activity of specific molecular targets, particularly within neurotransmission and metabolic pathways. Its interactions are primarily focused on:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in various physiological processes. The compound's ability to influence GPCR activity can lead to significant effects on signal transduction pathways .
- Enzymatic Modulation : Studies suggest that this compound can inhibit or activate specific enzymes, thereby altering biochemical reactions within cells.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Reference | Biological Target | Activity Observed | IC50 Value |
|---|---|---|---|
| GPCRs | Potent modulation | 60 nM | |
| GRK2 | Selective inhibition | 0.13 μM | |
| TRPV1 | Antagonistic effects | 0.2 nM | |
| Cancer Cells | Cytotoxicity | GI50 = 6.3 nM |
Case Studies
- GPCR Interaction : In a study focusing on GPCRs, it was found that the compound exhibited a significant increase in potency against GRK2 compared to other kinases, demonstrating selective inhibition which could be leveraged for therapeutic applications in conditions like heart failure and hypertension .
- TRPV1 Antagonism : The compound was evaluated for its antagonistic properties against the TRPV1 receptor, which is involved in pain signaling. It showed high binding affinity and was effective in reducing pain responses in animal models, indicating potential for analgesic applications .
- Anticancer Activity : In cancer research, this compound demonstrated cytotoxic effects on leukemia cells, with an IC50 value indicating significant potential for development into an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
